molecular formula C9H19ClN2O4 B557221 (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS No. 114559-25-0

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Cat. No. B557221
CAS RN: 114559-25-0
M. Wt: 218,25*36,45 g/mole
InChI Key: GDJLJNFNXINTHS-RGMNGODLSA-N
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Description

“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O4 . It is also known by other names such as “(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” and "methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” consists of a central carbon atom connected to an amino group, a carboxylic acid group that has been converted into a methyl ester, and another amino group that has been protected with a tert-butoxycarbonyl (Boc) group . The presence of the Boc group makes this compound a Boc-protected amino acid methyl ester, which are often used in peptide synthesis.


Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” has a molecular weight of 254.71 g/mol . Its InChI string, a textual representation of the molecular structure, is "InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1" .

Scientific Research Applications

Peptide Synthesis

H-DAP(BOC)-OME HCL: is primarily used in the synthesis of peptides. It serves as an amino acid derivative that can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, particularly in the synthesis of peptides .

properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJLJNFNXINTHS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592907
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

CAS RN

114559-25-0
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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